5-(Aminomethyl)bicyclo[3.2.2]nonane-1-carboxylic acid
Description
5-(Aminomethyl)bicyclo[3.2.2]nonane-1-carboxylic acid is a bicyclic compound featuring a [3.2.2]nonane scaffold with an aminomethyl group at the 5th position and a carboxylic acid at the 1st position. Its hydrochloride salt form (CAS: N/A, referenced in supplier data) is widely used in pharmaceutical research, particularly as a building block for drug design due to its rigid bicyclic structure and functional groups that enable hydrogen bonding and ionic interactions .
Properties
Molecular Formula |
C11H19NO2 |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
5-(aminomethyl)bicyclo[3.2.2]nonane-1-carboxylic acid |
InChI |
InChI=1S/C11H19NO2/c12-8-10-2-1-3-11(6-4-10,7-5-10)9(13)14/h1-8,12H2,(H,13,14) |
InChI Key |
FFCVDDHRQNGYIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC(C1)(CC2)C(=O)O)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)bicyclo[3.2.2]nonane-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the multicomponent reaction of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds . This method allows for the formation of the bicyclic structure in a single step.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)bicyclo[3.2.2]nonane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminomethyl group can yield imines or nitriles, while reduction of the carboxylic acid group can produce alcohols or aldehydes.
Scientific Research Applications
5-(Aminomethyl)bicyclo[3.2.2]nonane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)bicyclo[3.2.2]nonane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the bicyclic structure provides rigidity and specificity in binding.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key Differences and Implications
Bicyclo System Variations
- [3.2.2]nonane: Present in the target compound and its methoxycarbonyl analog, this system offers moderate ring strain and conformational rigidity, favoring interactions with biological targets .
- [3.3.1]nonane: Larger ring size reduces steric hindrance, making methyl and bromomethyl derivatives (e.g., 5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid) more flexible for diverse synthetic applications .
- [3.2.1]octane: Smaller bicyclic framework (octane vs.
Functional Group Effects
- Aminomethyl (-NH2CH2): Enhances hydrophilicity and enables hydrogen bonding, critical for receptor binding in drug candidates .
- Methoxycarbonyl (-COOCH3) : Introduces ester functionality, useful as a protecting group or synthetic precursor .
- Bromomethyl (-BrCH2) : Provides a reactive site for cross-coupling or substitution reactions .
- Azabicyclo Systems: Incorporation of nitrogen (e.g., 1-Azabicyclo[3.2.2]nonane-6-carboxylic acid) introduces basicity, altering solubility and bioactivity .
Physicochemical Properties
- Solubility: The hydrochloride salt form of the target compound improves aqueous solubility, a key advantage over neutral analogs like 5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid .
Biological Activity
5-(Aminomethyl)bicyclo[3.2.2]nonane-1-carboxylic acid is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to detail its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bicyclic structure, which contributes to its unique chemical properties and biological interactions. Its molecular formula is with a carboxylic acid functional group that plays a critical role in its biological activity.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors involved in various metabolic pathways. Preliminary studies suggest that the compound may act as a modulator of neurotransmitter systems, particularly through interactions with glutamate transporters and nicotinic acetylcholine receptors (nAChRs) .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .
Neuroprotective Effects
The compound has shown promise in neuroprotective studies, particularly concerning excitotoxicity mediated by glutamate receptors. By modulating glutamate transporter activity, it may help reduce neuronal damage in conditions such as Alzheimer's disease and other neurodegenerative disorders .
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, highlighting its potential as a lead compound for antibiotic development .
Study 2: Neuroprotective Mechanisms
In another study, researchers investigated the neuroprotective effects of the compound in a murine model of excitotoxicity induced by NMDA (N-methyl-D-aspartate). The administration of this compound resulted in decreased neuronal death and improved cognitive function, suggesting its utility in treating neurodegenerative diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Bicyclic | Antimicrobial, Neuroprotective |
| Methyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate hydrochloride | Bicyclic | Antimicrobial, Analgesic |
| Ethyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate hydrochloride | Bicyclic | Limited studies available |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
